2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate
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Overview
Description
2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluoroethyl group, a bromo group, and a chlorophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate typically involves the reaction of 2-bromo-4-chloroaniline with 2-fluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The fluoroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The bromo and chlorophenyl groups contribute to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl (2-bromo-4-methylphenyl)carbamate
- 2-Fluoroethyl (2-bromo-4-nitrophenyl)carbamate
- 2-Fluoroethyl (2-bromo-4-methoxyphenyl)carbamate
Uniqueness
2-Fluoroethyl (2-bromo-4-chlorophenyl)carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61986-43-4 |
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Molecular Formula |
C9H8BrClFNO2 |
Molecular Weight |
296.52 g/mol |
IUPAC Name |
2-fluoroethyl N-(2-bromo-4-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H8BrClFNO2/c10-7-5-6(11)1-2-8(7)13-9(14)15-4-3-12/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
BGQBSRJETXDORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NC(=O)OCCF |
Origin of Product |
United States |
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